molecular formula C10H13Cl2NO2 B1665166 Arbaclofen hydrochloride CAS No. 63701-55-3

Arbaclofen hydrochloride

Katalognummer: B1665166
CAS-Nummer: 63701-55-3
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: WMNUVYYLMCMHLU-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of STX 209 hydrochloride involves the preparation of ®-Baclofen, which is achieved through the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chlorophenylacetic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.

    Resolution: The racemic mixture of Baclofen is resolved into its enantiomers using chiral resolution techniques to obtain ®-Baclofen.

    Hydrochloride Formation: Finally, ®-Baclofen is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of STX 209 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

STX 209 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Applications in Autism Spectrum Disorder (ASD)

Clinical Trials and Findings

  • Mixed Results in Social Skills : Two recent clinical trials involving 204 autistic children and teenagers reported that while arbaclofen did not significantly improve social skills compared to placebo, it did show notable enhancements in atypical behaviors and motor skills . The trials utilized the Vineland Adaptive Behavior Scales (VABS) to assess communication abilities, revealing some improvements that lacked statistical significance.
  • Subgroup Efficacy : A 2016 reanalysis suggested that arbaclofen may benefit a specific subgroup of verbally fluent individuals with ASD who have an IQ above 70 . This indicates potential for personalized treatment approaches based on individual characteristics.
  • Safety Profile : Overall, arbaclofen was well-tolerated among participants, with mild adverse effects reported. Serious side effects were rare but included instances of loss of consciousness at high doses .

Applications in Fragile X Syndrome (FXS)

Arbaclofen has also been studied for its effects on FXS, a genetic condition often associated with ASD.

  • Improvement in Social Avoidance : A phase 2 randomized trial indicated that arbaclofen improved social avoidance symptoms in children with FXS . However, primary outcome measures showed no significant difference from placebo overall.
  • Exploratory Analyses : Secondary analyses revealed improvements in specific behavioral domains among participants with consistent raters throughout the study . This suggests that further exploration into targeted groups could yield more definitive results.

Applications in Multiple Sclerosis-Related Spasticity

Arbaclofen's efficacy extends to treating spasticity associated with multiple sclerosis (MS).

  • Efficacy in Clinical Trials : A multicenter double-blind study demonstrated that arbaclofen extended-release at a dose of 40 mg/day significantly reduced spasticity compared to placebo over a 12-week period . The primary endpoints included changes in the Modified Ashworth Scale and Clinical Global Impression of Change scores.
  • Comparison with Baclofen : In this study, arbaclofen showed fewer treatment-emergent adverse events compared to traditional baclofen, indicating a potentially safer profile for patients .

Summary Table of Clinical Applications

ConditionStudy TypeKey FindingsSafety Profile
Autism Spectrum DisorderPhase II TrialsMixed results; improvements in atypical behaviors; subgroup efficacy notedGenerally well-tolerated; mild side effects
Fragile X SyndromePhase II Randomized TrialImproved social avoidance; no overall significanceMild adverse events noted
Multiple SclerosisMulticenter Double-Blind StudySignificant reduction in spasticityFewer adverse events than baclofen

Wirkmechanismus

STX 209 hydrochloride exerts its effects by selectively activating GABA B receptors. These receptors are involved in inhibitory neurotransmission in the central nervous system. Upon activation, GABA B receptors modulate the release of neurotransmitters, leading to reduced neuronal excitability and muscle relaxation. The compound’s mechanism of action involves binding to the GABA B receptor, causing conformational changes that enhance potassium conductance and inhibit calcium channels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

STX 209 Hydrochlorid ist aufgrund seiner selektiven Aktivierung von GABA B-Rezeptoren und seiner potenziellen therapeutischen Anwendung bei der Behandlung von Autismus-Spektrum-Störungen und fragilen-X-Syndrom einzigartig. Im Gegensatz zu anderen GABA-Analoga zielt STX 209 Hydrochlorid speziell auf GABA B-Rezeptoren ab, was es zu einem wertvollen Instrument für die Untersuchung dieser Rezeptoren und die Entwicklung gezielter Therapien macht .

Biologische Aktivität

Arbaclofen hydrochloride, also known as R-baclofen or STX209, is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. It is an isomer of baclofen and has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, particularly autism spectrum disorder (ASD), fragile X syndrome (FXS), and spasticity related to multiple sclerosis (MS). This article delves into the biological activity of arbaclofen, summarizing its mechanisms, clinical trial findings, and pharmacological properties.

Arbaclofen functions as an agonist at the GABA-B receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. By activating these receptors, arbaclofen enhances synaptic inhibition and modulates neurotransmitter release, which can lead to various physiological effects including muscle relaxation and reductions in spasticity. The compound is believed to act upstream of the metabotropic glutamate receptor 5 (mGluR5), further contributing to its inhibitory effects on excitatory neurotransmission .

Pharmacokinetics

  • Absorption : Unlike baclofen, arbaclofen can be absorbed throughout the gastrointestinal tract, including the lower small intestine and colon, allowing for sustained release formulations .
  • Elimination : Over 80% of arbaclofen is eliminated unchanged via renal pathways .
  • Half-life : Studies indicate a half-life ranging from 1.6 to 3.4 hours across different animal models .

Autism Spectrum Disorder (ASD)

Arbaclofen has been evaluated for its efficacy in treating social deficits associated with ASD. In a Phase II trial involving 32 children and adolescents, participants exhibited broad beneficial effects on autistic symptoms without significant safety concerns. However, subsequent larger trials did not show significant improvements on primary outcome measures but suggested some benefits in secondary outcomes like Clinical Global Impression scores .

Fragile X Syndrome (FXS)

Two Phase III clinical trials assessed arbaclofen's effectiveness in treating social avoidance behaviors in FXS. The trials involved flexible and fixed dosing strategies but ultimately did not meet their primary endpoints. Despite this, some improvements were noted in secondary measures, indicating potential benefits that warrant further investigation .

Spasticity in Multiple Sclerosis

Arbaclofen has shown promise in reducing spasticity associated with MS. A multicenter double-blind placebo-controlled study found that a daily dose of 40 mg significantly reduced spasticity compared to placebo over a 12-week period. The treatment was well tolerated with fewer adverse events compared to traditional baclofen .

Efficacy in Animal Models

Preclinical studies have demonstrated that arbaclofen reverses social deficits and reduces repetitive behaviors in mouse models of FXS and ASD. For instance, treatment with R-baclofen improved social approach behaviors and reduced stereotypical actions at non-sedating doses . These findings support the hypothesis that GABA-B receptor modulation may ameliorate symptoms associated with these disorders.

Summary of Clinical Trials

StudyConditionDesignPrimary OutcomeResult
209FX301FXSPhase IIISocial Avoidance ScoreDid not meet primary endpoint
209FX302FXSPhase IIISocial Avoidance ScoreDid not meet primary endpoint
NCT01743651MS SpasticityPhase IIIModified Ashworth ScaleSignificant reduction vs placebo

Eigenschaften

IUPAC Name

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNUVYYLMCMHLU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213112
Record name Arbaclofen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63701-55-3
Record name Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63701-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbaclofen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaclofen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBACLOFEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arbaclofen hydrochloride
Reactant of Route 2
Arbaclofen hydrochloride
Reactant of Route 3
Reactant of Route 3
Arbaclofen hydrochloride
Reactant of Route 4
Arbaclofen hydrochloride
Reactant of Route 5
Arbaclofen hydrochloride
Reactant of Route 6
Arbaclofen hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.